molecular formula C11H16O4S B093328 2-Ethoxyethyl 4-methylbenzenesulfonate CAS No. 17178-11-9

2-Ethoxyethyl 4-methylbenzenesulfonate

Cat. No.: B093328
CAS No.: 17178-11-9
M. Wt: 244.31 g/mol
InChI Key: HXXNTEDKEYTYPD-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H16O4S. It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-ethoxyethanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxyethyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 2-ethoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxyethyl 4-methylbenzenesulfonate has several applications in scientific research:

Comparison with Similar Compounds

    2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate: This compound has an additional ethoxy group, making it more hydrophilic and potentially altering its reactivity.

    Diethylene glycol monoethyl ether p-toluene-sulfonate: Similar in structure but with different solubility and reactivity properties.

Uniqueness: 2-Ethoxyethyl 4-methylbenzenesulfonate is unique due to its specific balance of hydrophilic and hydrophobic properties, making it versatile in various chemical reactions and applications. Its ability to act as an intermediate in the synthesis of complex organic molecules sets it apart from other similar compounds.

Properties

IUPAC Name

2-ethoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXNTEDKEYTYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399598
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17178-11-9
Record name Ethanol, 2-ethoxy-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17178-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxyethyl 4-methylbenzenesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-ethoxyethyl 4-methylbenzenesulfonate in the synthesis of materials for toxic metal removal?

A1: In the study, this compound was used as a reactant to modify calix[4]arene. Specifically, it reacts with 25,26,27,28-tetrahydroxycalix[4]arene in the presence of sodium hydride to produce a novel calix[4]arene derivative []. This derivative is then grafted onto Amberlite XAD-4 resin to create the DE-4 resin. This modification is crucial because it introduces specific functional groups onto the calix[4]arene scaffold, ultimately enhancing the resin's ability to capture and remove arsenic (specifically As(III)) from contaminated water [].

Q2: How effective is the DE-4 resin, synthesized using this compound, in removing arsenic?

A2: The DE-4 resin demonstrates significant effectiveness in removing As(III) from water. Lab tests showed it could remove up to 88% of As(III) under acidic conditions []. Further testing using column sorption methods revealed a maximum sorption capacity of 5.5 mmol/g for this resin []. This highlights the potential of using calix[4]arene derivatives, synthesized using compounds like this compound, in developing efficient water purification systems.

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